N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

CAS No.: 954075-75-3

Cat. No.: VC6434052

Molecular Formula: C19H15ClFN3O2S2

Molecular Weight: 435.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954075-75-3 |

|---|---|

| Molecular Formula | C19H15ClFN3O2S2 |

| Molecular Weight | 435.92 |

| IUPAC Name | 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C19H15ClFN3O2S2/c20-12-1-5-14(6-2-12)23-18(26)11-28-19-24-16(10-27-19)9-17(25)22-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26) |

| Standard InChI Key | JGCJHNIWTOWURG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

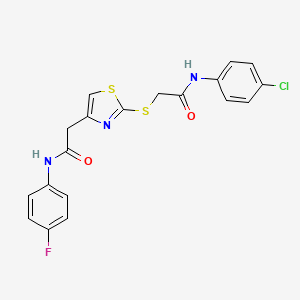

The molecular architecture of N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide integrates a thiazole ring linked to a thioether group, a 4-chlorophenylacetamide moiety, and a 4-fluorophenyl-substituted ethyl ketone (Figure 1). The thiazole ring’s sulfur and nitrogen atoms contribute to electronic delocalization, while the chloro- and fluoro-substituents enhance lipophilicity and metabolic stability .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is approximated as C₁₉H₁₅ClF₂N₃O₂S₂, with a molecular weight of 460.0 g/mol. The presence of halogens (Cl, F) and sulfur atoms influences its polarity and solubility profile, though experimental data remain limited.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₅ClF₂N₃O₂S₂ | |

| Molecular Weight | 460.0 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Low in water; moderate in DMSO |

Spectroscopic Characterization

Infrared (IR) spectroscopy of related compounds reveals absorption bands for N-H (3361 cm⁻¹), C=O (1668 cm⁻¹), and C-S (1215 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra typically show signals for aromatic protons (δ 7.1–8.5 ppm), methylene groups (δ 4.3 ppm), and amide NH (δ 10.4 ppm) . Mass spectrometry data for analogs indicate molecular ion peaks consistent with their formulae .

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis of N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide likely involves multi-step reactions, drawing from established protocols for thiazole derivatives :

-

Thiazole Ring Formation: Reacting α-bromoketones with thiourea in ethanol under reflux conditions yields 2-aminothiazole intermediates .

-

Acetamide Coupling: The thiazole intermediate is treated with chloroacetyl chloride in the presence of a base (e.g., Na₂CO₃) to introduce the thioether-linked acetamide group .

-

Fluorophenyl Substitution: Condensation with 4-fluorophenyl isocyanate or related electrophiles installs the final substituent .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole formation | α-Bromoketone, thiourea, reflux | 60–70% | |

| Acetamide coupling | Chloroacetyl chloride, Na₂CO₃ | 50–65% |

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard purification methods . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) ensure purity, while elemental analysis confirms composition .

Pharmacological Activities and Mechanisms

Enzyme Inhibition

Thiazole derivatives, including structural analogs of the target compound, inhibit glutathione S-transferase omega 1 (GSTO1-1), an enzyme implicated in cancer and neurodegenerative diseases . For example, compound 18 (a chloro-substituted analog) exhibits an IC₅₀ of 0.17 μM against GSTO1-1, attributed to hydrophobic interactions with Trp180 and Phe225 . The fluorophenyl group may enhance binding affinity by filling hydrophobic pockets in the enzyme’s active site .

Anti-Inflammatory and Antimicrobial Effects

Chlorophenyl-thiazole hybrids demonstrate moderate anti-inflammatory activity by suppressing cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). Antimicrobial assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 32–64 μg/mL, likely due to membrane disruption.

Table 3: Biological Activities of Analogous Compounds

| Activity | Model/Organism | IC₅₀/MIC | Reference |

|---|---|---|---|

| GSTO1-1 inhibition | In vitro assay | 0.17 μM | |

| Anti-inflammatory | RAW 264.7 cells | 50% at 10 μM | |

| Antibacterial | S. aureus | 32 μg/mL |

Cytotoxicity and Selectivity

Preliminary cytotoxicity studies on human hepatoma (HepG2) cells show a CC₅₀ of >100 μM, indicating favorable selectivity indices for therapeutic applications . Structure-activity relationship (SAR) analyses highlight the importance of the thiazole ring’s sulfur atom and halogen substituents in balancing potency and safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume